Cas no 70080-61-4 (Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate)

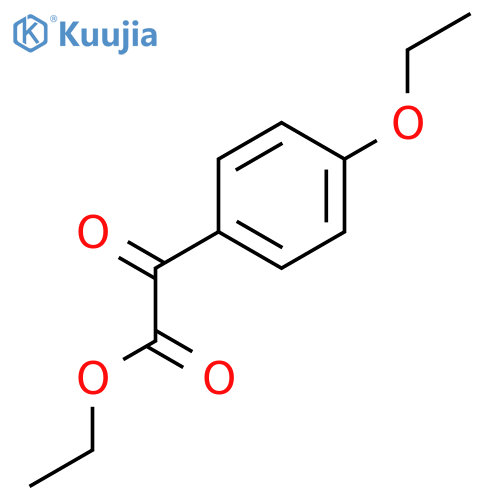

70080-61-4 structure

商品名:Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate

CAS番号:70080-61-4

MF:C12H14O4

メガワット:222.237164020538

MDL:MFCD00858993

CID:1741386

PubChem ID:20303216

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate

- Ethyl 4-ethoxybenzoylformate

- ethyl (4-ethoxyphenyl)(oxo)acetate

- CTK5D1785

- BBL023613

- STL356044

- AG-G-73494

- ethyl 4-ethoxybenzoylformate, AldrichCPR

- VS-07462

- SCHEMBL11430643

- 70080-61-4

- DTXSID70604852

- ethyl 2-(4-ethoxyphenyl)-2-oxo-acetate

- Ethyl4-ethoxybenzoylformate

- AKOS010879674

- MFCD00858993

- (4-ethoxyphenyl)oxoacetic acid ethyl ester

-

- MDL: MFCD00858993

- インチ: InChI=1S/C12H14O4/c1-3-15-10-7-5-9(6-8-10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3

- InChIKey: HJVOTTIXQHVSBN-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=C(C=C1)C(=O)C(=O)OCC

計算された属性

- せいみつぶんしりょう: 222.08900

- どういたいしつりょう: 222.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

- PSA: 52.60000

- LogP: 1.83110

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate セキュリティ情報

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1236562-100g |

ETHYL 4-ETHOXYBENZOYLFORMATE |

70080-61-4 | 98% | 100g |

$4895 | 2024-06-07 | |

| abcr | AB360927-2 g |

Ethyl 4-ethoxybenzoylformate, 97%; . |

70080-61-4 | 97% | 2g |

€1118.50 | 2023-04-26 | |

| 1PlusChem | 1P00654K-1g |

Ethyl 4-ethoxybenzoylformate |

70080-61-4 | 98% | 1g |

$79.00 | 2025-02-21 | |

| 1PlusChem | 1P00654K-5g |

Ethyl 4-ethoxybenzoylformate |

70080-61-4 | 98% | 5g |

$292.00 | 2025-02-21 | |

| abcr | AB360927-1g |

Ethyl 4-ethoxybenzoylformate, 97%; . |

70080-61-4 | 97% | 1g |

€170.00 | 2025-02-15 | |

| abcr | AB360927-25g |

Ethyl 4-ethoxybenzoylformate, 97%; . |

70080-61-4 | 97% | 25g |

€1455.40 | 2025-02-15 | |

| 1PlusChem | 1P00654K-100g |

Ethyl 4-ethoxybenzoylformate |

70080-61-4 | 98% | 100g |

$3112.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772201-5g |

Ethyl 4-ethoxybenzoylformate |

70080-61-4 | 98% | 5g |

¥3054.00 | 2024-05-03 | |

| A2B Chem LLC | AC85780-100g |

Ethyl 4-ethoxybenzoylformate |

70080-61-4 | 98% | 100g |

$2995.00 | 2024-04-19 | |

| A2B Chem LLC | AC85780-1g |

Ethyl 4-ethoxybenzoylformate |

70080-61-4 | 98% | 1g |

$75.00 | 2024-04-19 |

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

70080-61-4 (Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70080-61-4)Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate

清らかである:99%

はかる:5g

価格 ($):399.0